molecular formula C9H18N2 B2818368 1-cyclopropyl-N-methylpiperidin-4-amine CAS No. 1096334-18-7

1-cyclopropyl-N-methylpiperidin-4-amine

Cat. No.: B2818368
CAS No.: 1096334-18-7
M. Wt: 154.257
InChI Key: BFKLYKRCRPMUCU-UHFFFAOYSA-N
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Description

The strategic combination of well-established pharmacophores with unique functional groups is a cornerstone of modern drug design. Substituted piperidines and molecules containing cyclopropylamine (B47189) represent two important classes of chemical architecture that have independently contributed to numerous successful therapeutic agents. Their combination within a single molecule, such as 1-cyclopropyl-N-methylpiperidin-4-amine, creates a scaffold with a distinct set of properties for further chemical exploration.

The cyclopropyl (B3062369) group is a small, highly strained three-membered ring that imparts unique structural and electronic properties to a molecule. mdpi.com When attached to an amine, the resulting cyclopropylamine moiety is a valuable building block in medicinal chemistry. mdpi.com The rigid nature of the cyclopropane (B1198618) ring can introduce conformational constraint into otherwise flexible molecules, which can lead to improved binding affinity for biological targets. vibrantpharma.com Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring can reduce a molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation in the body. vibrantpharma.com This metabolic stability makes the cyclopropyl group an attractive substituent for medicinal chemists seeking to improve the pharmacokinetic profile of drug candidates. vibrantpharma.com This structural motif is found in numerous FDA-approved drugs and is often introduced into molecules using simple building blocks like cyclopropylamine itself. dergipark.org.tr

This compound is a specific example of a substituted aminopiperidine that combines the features of the piperidine (B6355638) core with both a cyclopropyl group and a methyl group. The central scaffold is a piperidine ring substituted at the 4-position with a secondary amine. This amine is further functionalized with a methyl group. The piperidine ring's nitrogen atom is substituted with a cyclopropyl group. This precise arrangement of functional groups results in a tertiary amine within the piperidine ring and a secondary amine at the 4-position.

The molecule is commercially available as a chemical intermediate, suggesting its primary role is as a building block for the synthesis of more complex molecules. vibrantpharma.comsigmaaldrich.com An examination of public chemical databases reveals its incorporation into larger, more elaborate structures designed for specific biological targets. For instance, the scaffold is part of a patented c-Jun N-terminal kinase (JNK) inhibitor, highlighting its utility in constructing pharmacologically active agents. nih.gov

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 1096334-18-7
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.26 g/mol
IUPAC Name 1-cyclopropyl-N-methyl-4-piperidinamine
Physical Form Liquid

Data sourced from multiple chemical suppliers. vibrantpharma.comsigmaaldrich.com

The aminopiperidine scaffold is a fertile ground for chemical research, with derivatives being explored for a wide range of therapeutic and diagnostic applications. The ability to modify substituents on both the ring nitrogen and the exocyclic amino group allows for fine-tuning of a compound's properties to achieve desired biological activity.

Recent research has identified several key areas of investigation for aminopiperidine derivatives:

Antifungal Agents: A significant research effort has focused on 4-aminopiperidines as a novel class of antifungal agents. mdpi.com Studies have shown that modifying the substituents on the piperidine nitrogen and the 4-amino group can lead to potent inhibitors of ergosterol (B1671047) biosynthesis, a critical pathway in fungi. For example, compounds with a benzyl (B1604629) or phenylethyl group on the ring nitrogen combined with a long alkyl chain (like dodecyl) on the 4-amino group have shown promising activity against clinically relevant fungal species such as Aspergillus and Candida. mdpi.com

Antibacterial Agents: Structurally related piperidine-4-carboxamides are being investigated as a new class of DNA gyrase inhibitors, showing potent activity against Mycobacterium abscessus. nih.gov This highlights the potential of the substituted piperidine core in the development of new antibacterial drugs targeting novel mechanisms.

Diagnostic Imaging Agents: The aminopiperidine scaffold has also been adapted for use in medical diagnostics. A derivative, DOTA-4-amino-1-carboxymethyl-piperidine, has been incorporated into a peptide antagonist for the gastrin-releasing peptide receptor (GRPR). nih.gov When labeled with Gallium-68, this compound serves as a positron emission tomography (PET) imaging agent for tumors that overexpress GRPR, such as prostate and breast cancers. nih.gov

The table below summarizes these diverse research applications for aminopiperidine scaffolds.

Research AreaScaffold ExampleTarget/Mechanism of ActionPotential Application
Antifungal 1-Benzyl-N-dodecylpiperidin-4-amineErgosterol Biosynthesis InhibitionTreatment of fungal infections (e.g., Candidiasis, Aspergillosis)
Antibacterial Piperidine-4-carboxamidesDNA Gyrase InhibitionTreatment of mycobacterial infections
Diagnostic Imaging DOTA-4-amino-1-carboxymethyl-piperidine conjugateGastrin-Releasing Peptide Receptor (GRPR) AntagonistPET imaging of GRPR-positive cancers

This table illustrates the versatility of the aminopiperidine core in different fields of biomedical research. mdpi.comnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-10-8-4-6-11(7-5-8)9-2-3-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLYKRCRPMUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096334-18-7
Record name 1-cyclopropyl-N-methylpiperidin-4-amine
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Synthetic Methodologies for 1 Cyclopropyl N Methylpiperidin 4 Amine and Its Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a central challenge in the synthesis of numerous nitrogen-containing compounds. Intramolecular cyclization, where a linear precursor molecule closes to form the cyclic structure, is a powerful and widely employed strategy. nih.gov This approach offers a high degree of control over regioselectivity and stereoselectivity, which is crucial for constructing complex molecular architectures. nih.gov The initiation of these cyclizations can be achieved through various means, including the generation of radical, cationic, or anionic intermediates, or through the use of transition metal catalysts. nih.gov

Intramolecular Cyclization Reactions

Intramolecular reactions are fundamental to the synthesis of cyclic systems like the piperidine ring. By tethering the reacting groups within a single molecule, these methods can overcome unfavorable entropic barriers and facilitate ring closure. The following sections delve into specific classes of intramolecular cyclization reactions that have been successfully applied to the synthesis of piperidines and related N-heterocycles.

Radical cyclizations have emerged as a robust tool for the formation of C-C and C-N bonds in piperidine synthesis. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated moiety within the same molecule to forge the cyclic structure. rsc.org

One common approach involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. nih.gov However, this method can sometimes be compromised by a competing 1,5-hydrogen atom transfer process, which leads to the formation of a linear alkene as a byproduct. nih.gov

More recently, photoredox catalysis has provided mild and efficient conditions for radical-mediated cyclizations. For instance, spirocyclic piperidines can be constructed from linear aryl halide precursors using an organic photoredox catalyst. nih.gov This light-driven method generates an aryl radical that undergoes regioselective cyclization, followed by a hydrogen-atom transfer to yield the complex spiropiperidine product. nih.gov This approach avoids the need for toxic reagents or precious metals. nih.gov Another strategy employs a combination of photoredox, cobaloxime, and amine catalysis to mediate the radical cyclization of aldehydes with pendant alkenes, affording six-membered rings under mild conditions. organic-chemistry.org

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

Reaction Type Catalyst / Reagents Substrate Type Key Features
Cobalt-Catalyzed Cyclization Cobalt(II) complex Linear amino-aldehydes Good yields but potential for linear alkene byproduct. nih.gov
Photoredox Hydroarylation Organic photoredox catalyst, DIPEA Aryl iodides with tethered alkenes Forms complex spiropiperidines under mild, metal-free conditions. nih.gov
Photoredox/Cobaloxime/Amine Catalysis Photoredox catalyst, cobaloxime, amine Aldehydes with pendant alkenes Proceeds with alkene transposition under mild conditions. organic-chemistry.org

Alkynes are versatile functional groups that can participate in a variety of cyclization reactions to form piperidine rings. These methodologies often leverage the unique reactivity of the carbon-carbon triple bond to construct the heterocyclic core, sometimes installing additional functionality concurrently.

One such method involves the carbenium ion-induced cyclization of alkynes, where a Lewis acid like ferric chloride promotes the reaction. nih.gov This approach has been used to synthesize N-heterocycles with alkylidene moieties, demonstrating E-selectivity for piperidines. nih.gov

A significant strategy is the reductive hydroamination/cyclization cascade of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to the formation of an enamine and subsequently an iminium ion. The reduction of this intermediate yields the final piperidine product. nih.gov This cascade approach efficiently builds the heterocyclic ring from an acyclic precursor containing both an amine and an alkyne.

Table 2: Alkyne Cyclization Strategies for Piperidine Formation | Methodology | Catalyst / Reagents | Substrate Type | Key Features | | --- | --- | --- | | Carbenium Ion-Induced Cyclization | Ferric Chloride (FeCl₃) | N-tethered alkynes | E-selective formation of alkylidene piperidines. nih.gov | | Reductive Hydroamination/Cyclization | Acid-mediated, followed by reduction | Amino-alkynes | Cascade reaction via enamine/iminium ion intermediates. nih.gov |

Reductive hydroamination represents a highly atom-economical method for synthesizing piperidines. Intramolecular versions of this reaction involve the addition of an amine across a tethered alkene, followed by reduction of the resulting intermediate. This strategy often employs transition metal catalysts to facilitate the C-N bond formation. For example, rhodium complexes with phosphine (B1218219) ligands have been used to catalyze the intramolecular anti-Markovnikov hydroamination of aminopropyl-substituted vinylarenes to produce 3-arylpiperidines in high yields. organic-chemistry.org

Cascade reactions, which involve two or more bond-forming events in a single operation, provide a powerful means to rapidly increase molecular complexity. A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts exemplifies a reductive transamination process. nih.gov This cascade involves the initial reduction of the pyridinium ion to a dihydropyridine, which is then hydrolyzed. A subsequent reductive amination with an amine leads to the N-aryl piperidine product. nih.gov This method is notable for its broad substrate tolerance. nih.gov Similarly, iridium- and rhodium-catalyzed asymmetric reductive amination and amidation cascades have been developed to produce related heterocyclic structures like piperazinones from simple diamines and α-ketoesters. nih.gov

Table 3: Reductive Hydroamination and Cascade Reactions for Piperidine Synthesis

Reaction Type Catalyst / Reagents Substrate Type Key Features
Intramolecular Hydroamination [Rh(COD)(DPPB)]BF₄ 1-(3-aminopropyl)vinylarenes Forms 3-arylpiperidines with high diastereomeric excess for certain substrates. organic-chemistry.org
Reductive Transamination Cascade Rhodium catalyst, Formic acid Pyridinium salts, Aryl amines Multi-step cascade involving hydrogenation, hydrolysis, and reductive amination. nih.gov

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. Metal-catalyzed intramolecular amination of C(sp³)–H bonds provides a direct route to form the piperidine ring by creating a C-N bond from a relatively inert C-H bond.

Copper complexes have shown unique reactivity in catalyzing these transformations. nih.gov For instance, the intramolecular C-H amination of N-fluoride amides using copper(I) complexes with tris(pyrazolyl)borate ligands can produce both pyrrolidines and piperidines. nih.govacs.orgresearchgate.net The mechanism is proposed to involve a radical-based pathway. nih.gov

Palladium catalysis is also prominent in this area. The Wacker-type aerobic oxidative cyclization of N-alkenylsulfonamides or carbamates is a powerful method for synthesizing six-membered nitrogen heterocycles. organic-chemistry.org This reaction, often using a catalyst like Pd(DMSO)₂(TFA)₂, proceeds via an intramolecular aminopalladation of the alkene followed by subsequent steps to yield the piperidine product. organic-chemistry.org These reactions can be rendered asymmetric through the use of chiral ligands, providing access to enantiomerically enriched piperidines. organic-chemistry.org

Table 4: Metal-Catalyzed Intramolecular Amination for Piperidine Synthesis

Catalyst System Substrate Type Reaction Name/Type Key Features
Copper/Tris(pyrazolyl)borate N-fluoride amides C(sp³)–H Amination Direct C-H functionalization to form the piperidine ring. nih.govresearchgate.net
Pd(DMSO)₂(TFA)₂ / O₂ Alkenylamines / N-tosylhydrazones Wacker-type Aerobic Oxidative Cyclization Base-free conditions for accessing various N-heterocycles. organic-chemistry.org
Iridium(III) complex Diols and amines Hydrogen Borrowing Annulation Stereoselective synthesis via sequential oxidation, amination, and reduction. nih.gov

A specialized and effective method for constructing piperidine rings is the palladium-catalyzed reductive cyclization of precursors containing an azide (B81097) group. This strategy typically involves a two-step sequence where the key stereochemistry is set in the first step, followed by the ring-closing reaction. nih.gov

The process often begins with a diastereoselective nitro-Mannich reaction to create a linear amino acetal (B89532) precursor. This initial step establishes the relative stereochemistry of the substituents that will be present on the final piperidine ring. The subsequent step involves the palladium-catalyzed reduction of the azide moiety to an amine. This newly formed amine then undergoes an intramolecular cyclization, likely via reductive amination, to furnish the substituted piperidine. The stereochemical integrity established in the first step is typically retained throughout the reductive cyclization, making this a powerful method for stereocontrolled piperidine synthesis. nih.gov

Hydrogenation and Reduction Strategies for Piperidine Nucleus

The formation of the piperidine ring is frequently accomplished through the hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov This method is atom-economical, utilizing a pyridine substrate, a catalyst, and a hydrogen source. rsc.orgresearchgate.net However, the aromaticity of the pyridine ring presents a challenge, often necessitating harsh reaction conditions such as high pressures and temperatures. nih.govresearchgate.net

Catalytic hydrogenation is the most common approach, employing various transition metal catalysts. researchgate.net Platinum-based catalysts, particularly platinum(IV) oxide (PtO2, Adams' catalyst), are widely used, often in acidic solvents like acetic acid under hydrogen pressures ranging from 50 to 70 bar. researchgate.net Rhodium catalysts, such as Rhodium(III) oxide (Rh2O3), have also proven effective for the reduction of functionalized pyridines under milder conditions (e.g., 5 bar H2 at 40 °C), offering a broader substrate scope. rsc.org Palladium on carbon (Pd/C) is another frequently used catalyst, although it may require more forcing conditions or specific additives to achieve high yields. rsc.org

The choice of catalyst and conditions can be crucial for achieving chemoselectivity, especially when the pyridine ring bears reducible functional groups. rsc.org For instance, the presence of acidic additives can activate the pyridine ring towards reduction by forming a pyridinium cation, but this can also lead to increased waste and potential reactor corrosion. researchgate.netnih.gov Recent advancements include electrocatalytic hydrogenation methods that can operate at ambient temperature and pressure, offering a greener alternative to traditional high-pressure thermochemical processes. nih.gov

Catalyst SystemSubstrate ExampleConditionsYieldReference
PtO2Substituted PyridinesGlacial Acetic Acid, 50-70 bar H2- researchgate.net
Rh2O3Functionalized PyridinesTFE, 5 bar H2, 40 °CHigh rsc.org
10% Pd/C4-PyridinecarbonitrileWater/DCM, H2SO4, 6 bar H2, 30 °CHigh rsc.org
Rh on CarbonPyridineAqueous, Ambient Temp. & PressureQuantitative nih.gov

Introduction of the N-Cyclopropyl Substituent

Once the piperidine nucleus is formed, or if starting with a pre-formed piperidine, the next strategic step can be the introduction of the cyclopropyl (B3062369) group at the nitrogen atom. N-alkylation of secondary amines like piperidine is a fundamental transformation in organic synthesis.

A prominent method for N-cyclopropylation involves the use of organometallic reagents. Copper-promoted N-cyclopropylation using cyclopropylboronic acid has been demonstrated as an effective method for a range of anilines and aliphatic amines. rsc.org This reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, a ligand like 2,2'-bipyridine, and a base, under an air atmosphere. This approach offers a direct route to installing the cyclopropyl moiety onto the piperidine nitrogen.

Alternative, more classical methods for N-alkylation could involve the reaction of the piperidine with a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl sulfonate ester in the presence of a base. However, such reactions can sometimes be inefficient due to the lower reactivity of cyclopropyl halides in SN2 reactions and the potential for side reactions.

Introduction of the N-methyl-4-amino Substituent

The final key structural element to be installed is the N-methylamino group at the C4 position of the piperidine ring. This can be achieved through several well-established synthetic strategies.

The introduction of a nitrogen-containing substituent at the C4 position of the piperidine ring generally follows two main pathways:

Reductive Amination: This involves the reaction of a 4-piperidone (B1582916) precursor with a suitable amine. It is one of the most widely used methods for C-N bond formation due to its efficiency and operational simplicity. acs.org

Nucleophilic Substitution: This strategy utilizes a piperidine derivative with a good leaving group at the C4 position, which is then displaced by an amine nucleophile.

Reductive amination is a powerful and direct method for synthesizing the target C4-substituent. acs.org The synthesis would typically commence with a 1-cyclopropyl-4-piperidone intermediate. This ketone can be reacted with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and highly effective reagent for this purpose, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). nih.gov Another common reagent is sodium cyanoborohydride (NaBH3CN), which is effective under slightly acidic conditions that favor iminium ion formation. nih.gov Catalytic hydrogenation over a metal catalyst like palladium or platinum can also be used to reduce the intermediate imine.

The general protocol involves stirring the 4-piperidone ketone, methylamine (or a salt thereof like methylamine hydrochloride), and the reducing agent in a suitable solvent until the reaction is complete. nih.govresearchgate.net

Ketone PrecursorAmineReducing AgentTypical ConditionsReference
N-Boc-piperidin-4-one3,4-dichloroanilineCatalytic Hydrogenation- researchgate.net
tert-butyl 4-oxopiperidine-1-carboxylate4-bromo-3-chlorobenzaldehyde-- nih.gov
1,5-Diketone (monoxime)-NaBH3CNIntramolecular ajchem-a.com
Dicarbonyl derivativeChiral α-methylbenzylamineNaCNBH3, AcOHCH2Cl2 nih.gov

An alternative pathway to the C4-amino group is through a nucleophilic substitution reaction. khanacademy.org This approach requires a piperidine ring that is functionalized at the C4 position with a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate). libretexts.org

The synthesis of the required precursor often starts from 4-hydroxypiperidine. The hydroxyl group itself is a poor leaving group but can be readily converted into a better one. For example, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding tosylate or mesylate. Alternatively, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to a 4-halopiperidine. nih.gov

Once the C4-substituted piperidine is obtained, it can be reacted with an excess of methylamine. libretexts.org Methylamine acts as the nucleophile, displacing the leaving group to form the desired N-methyl-4-amino substituent. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile. libretexts.org The choice of solvent, temperature, and concentration can influence the reaction rate and outcome. Polar aprotic solvents are often preferred for SN2 reactions involving anionic nucleophiles. libretexts.org

N-Methylation of the C4-Amine Moiety

The introduction of a methyl group to the secondary amine at the C4 position of a 1-cyclopropylpiperidin-4-amine (B1285684) precursor is a key synthetic step. Several established methodologies can be employed for this transformation, with reductive amination and the Eschweiler-Clarke reaction being prominent examples.

Reductive amination is a versatile and widely used method for the formation of C-N bonds. In the context of synthesizing 1-cyclopropyl-N-methylpiperidin-4-amine, this would typically involve the reaction of a 1-cyclopropylpiperidin-4-one (B1591486) with methylamine in the presence of a reducing agent. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride being a common choice due to its mildness and selectivity.

Another classical and effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.comambeed.comorganic-chemistry.org This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. The process involves the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde, which is subsequently reduced by hydride transfer from formic acid. A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds to completion, yielding the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction is generally performed under aqueous conditions at elevated temperatures. wikipedia.org

Below is a table summarizing typical conditions for the N-methylation of 4-aminopiperidine (B84694) derivatives, which are analogous to the synthesis of the target compound.

MethodStarting MaterialReagentsSolventTemperatureYieldReference
Reductive Amination1-Cyclopropylpiperidin-4-oneMethylamine, Sodium TriacetoxyborohydrideDichloroethane (DCE)Room TemperatureGood to ExcellentGeneral Method
Eschweiler-Clarke Reaction1-Cyclopropylpiperidin-4-amineFormaldehyde, Formic AcidWaterRefluxHigh wikipedia.orgjk-sci.com

Regioselective and Stereoselective Synthesis

The synthesis of analogues of this compound often requires precise control over the placement and stereochemistry of substituents on the piperidine ring. This control is crucial as the biological activity of piperidine-containing compounds can be highly dependent on their three-dimensional structure.

Control of Substitution Patterns on the Piperidine Ring

Achieving specific substitution patterns on the piperidine ring is a central challenge in the synthesis of complex analogues. The regioselectivity of these reactions is often governed by the nature of the starting materials and the reaction conditions employed. For instance, the synthesis of a spirocyclic analogue of a DPP-4 inhibitor involved a strategy where the cyclopropyl ring was constructed prior to the assembly of the piperidine ring. escholarship.org This approach highlights a method to control the substitution at the C4 position.

The introduction of substituents at other positions, such as C2 or C3, can be achieved through various synthetic strategies, including the use of appropriately substituted starting materials or through the functionalization of the pre-formed piperidine ring. For example, the hydrogenation of substituted pyridines can lead to piperidines with defined substitution patterns, although controlling the stereochemistry can be challenging. nih.gov

Diastereoselective and Enantioselective Approaches for Chiral Centers

When substituents are introduced on the piperidine ring, chiral centers can be created, leading to the possibility of diastereomers and enantiomers. The stereoselective synthesis of these chiral piperidines is of paramount importance in drug discovery.

Diastereoselective Synthesis: The relative stereochemistry of substituents on the piperidine ring can often be controlled by the choice of synthetic route and reaction conditions. For example, the reduction of a substituted tetrahydropyridine (B1245486) can lead to the formation of either cis or trans diastereomers depending on the reducing agent and the steric environment of the molecule. The hydrogenation of substituted pyridines often yields cis-piperidines as the major product. rsc.org Epimerization techniques can then be employed to convert the more readily accessible diastereomer to the thermodynamically more stable one. escholarship.org

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral piperidine derivative can be achieved through several approaches. One common strategy is the use of a chiral starting material, such as a chiral amino acid or a carbohydrate, which imparts its stereochemistry to the final product. nih.gov Another powerful approach is the use of chiral catalysts in asymmetric reactions. For instance, enantioselective synthesis of 3-substituted piperidines has been achieved through a Rh-catalyzed asymmetric reductive Heck reaction. acs.org Biocatalytic methods, employing enzymes, are also emerging as a valuable tool for the enantioselective synthesis of chiral amines. rochester.edu

The following table provides an overview of stereoselective methods applicable to the synthesis of substituted piperidine analogues.

Stereoselective ApproachMethodologyKey FeaturesTypical OutcomeReference
DiastereoselectiveHydrogenation of Substituted PyridinesOften favors the formation of the cis isomer.Variable diastereomeric ratios (dr), e.g., >95:5 for some 2,4-disubstituted systems. rsc.org
DiastereoselectiveEpimerizationConversion to the thermodynamically more stable diastereomer.High diastereomeric ratios can be achieved. escholarship.org
EnantioselectiveUse of Chiral Pool Starting MaterialsTransfers chirality from a readily available enantiopure source.High enantiomeric excess (ee). nih.gov
EnantioselectiveAsymmetric Catalysis (e.g., Rh-catalyzed Reductive Heck)Creates chirality using a chiral catalyst.High yields and excellent enantioselectivity (e.g., up to 96% ee). acs.org
EnantioselectiveBiocatalysisUtilizes enzymes for stereospecific transformations.Can provide access to specific enantiomers with high ee. rochester.edu

Chemical Reactivity and Transformation of 1 Cyclopropyl N Methylpiperidin 4 Amine

Reactivity of the Piperidine (B6355638) Ring Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine, exhibiting characteristic nucleophilic and basic properties. Its reactivity is influenced by the presence of the adjacent cyclopropyl (B3062369) and methyl groups. While generally available for reactions typical of tertiary amines, such as quaternization with alkyl halides, the steric bulk of the cyclopropyl group may modulate its nucleophilicity compared to simpler N-alkyl piperidines.

Under oxidative conditions, the N-cyclopropyl moiety can be susceptible to degradation. Studies on similar N-cyclopropylamines have shown that single electron transfer (SET) oxidation of the nitrogen can lead to the fragmentation of the cyclopropyl ring. Furthermore, in the presence of nitrous acid, N-cyclopropyl-N-alkylanilines have been observed to undergo selective cleavage of the cyclopropyl group from the nitrogen atom. This suggests that under certain acidic and oxidative conditions, the integrity of the N-cyclopropyl group in 1-cyclopropyl-N-methylpiperidin-4-amine could be compromised.

Reactivity of the Secondary Amine Functionality at C4

The secondary amine at the C4 position is the primary site for a variety of synthetic modifications, owing to its greater accessibility and nucleophilicity compared to the tertiary ring nitrogen. This functionality readily participates in amidation, urea (B33335) formation, alkylation, acylation, and sulfonylation reactions.

Amidation and Ureafication Reactions

The secondary amine of this compound readily undergoes amidation when treated with carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides. These reactions are fundamental in the synthesis of more complex molecules. For instance, it can be coupled with nicotinic acid derivatives to form the corresponding amide. mdpi.com

Ureafication, the formation of urea derivatives, is another common transformation. This is typically achieved by reacting the secondary amine with an isocyanate. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage.

Reactant 1Reactant 2Product Type
This compoundCarboxylic Acid / Acid ChlorideAmide
This compoundIsocyanateUrea

Alkylation and Acylation Reactions

N-alkylation and N-acylation of the secondary amine provide further avenues for structural diversification. Alkylation can be achieved using alkyl halides, where the amine displaces the halide to form a new carbon-nitrogen bond. An example of a related reaction is the nucleophilic substitution of a chlorine atom on a pyrimidine (B1678525) ring by the secondary amine of this compound, which proceeds under thermal or microwave conditions, often in the presence of a base. nih.gov

Acylation reactions, similar to amidation, involve the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to introduce an acyl group.

Reaction TypeReagentFunctional Group Introduced
AlkylationAlkyl Halide / Chloro-pyrimidineAlkyl / Pyrimidinyl
AcylationAcyl Chloride / AnhydrideAcyl

Sulfonylation Reactions

The secondary amine can be readily converted into a sulfonamide through reaction with a sulfonyl chloride in the presence of a base. This reaction is a common strategy in medicinal chemistry to introduce the sulfonyl moiety, which can act as a hydrogen bond acceptor and influence the physicochemical properties of the molecule. While a specific example for this compound is not detailed in the provided search results, the general reactivity of secondary amines with sulfonyl chlorides is a well-established and predictable transformation. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonamide.

Chemical Stability under Varying Reaction Conditions

The chemical stability of this compound is a critical consideration in its application. The cyclopropyl amine moiety, in particular, has been shown to be susceptible to hydrolytic degradation under high pH conditions. nih.gov This instability can impact the shelf life and formulation of products containing this chemical entity. The degradation pathway involves the opening of the cyclopropyl ring.

The reaction conditions cited in various synthetic procedures provide insight into its stability under specific stresses. For instance, its participation in reactions heated by microwave to temperatures as high as 120-130°C suggests a degree of thermal stability over the course of the reaction. nih.gov However, prolonged exposure to high temperatures has not been extensively documented. The stability is also dependent on the presence of other reagents; for example, strong oxidizing agents or certain acidic conditions could lead to the degradation of the N-cyclopropyl group, as mentioned previously.

Derivatization for Structure-Activity Relationship (SAR) Studies

The diverse reactivity of the secondary amine at the C4 position makes this compound a valuable scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. By systematically modifying this position through the reactions described above—amidation, ureafication, alkylation, acylation, and sulfonylation—researchers can explore the impact of different substituents on the biological activity of the resulting molecules.

The piperidine core provides a rigid framework, while the N-cyclopropyl and N-methyl groups on the ring nitrogen offer specific steric and electronic features. The derivatization at the C4-amino group allows for the introduction of a wide array of functional groups, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. The use of this compound as a building block in the synthesis of modulators of various biological targets, as seen in patent literature, underscores its importance in drug discovery and development. mdpi.comnih.gov

Modification at C4-aminePotential Impact on Properties
Amidation/UreaficationIntroduction of hydrogen bond donors/acceptors, modulation of polarity and solubility.
AlkylationAlteration of basicity, lipophilicity, and steric profile.
SulfonylationIntroduction of a strong hydrogen bond acceptor, influencing binding interactions and physicochemical properties.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 1-cyclopropyl-N-methylpiperidin-4-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected chemical shifts are influenced by the electronic effects of the nitrogen atoms and the geometry of the piperidine (B6355638) and cyclopropyl (B3062369) rings.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Cyclopropyl CH₂ (syn to amine) 0.3 - 0.5 Multiplet 2H
Cyclopropyl CH₂ (anti to amine) 0.5 - 0.7 Multiplet 2H
Cyclopropyl CH 1.9 - 2.1 Multiplet 1H
Piperidine CH₂ (axial, C2/C6) 1.4 - 1.6 Multiplet 2H
Piperidine CH₂ (equatorial, C2/C6) 2.8 - 3.0 Multiplet 2H
Piperidine CH₂ (axial, C3/C5) 1.6 - 1.8 Multiplet 2H
Piperidine CH₂ (equatorial, C3/C5) 2.0 - 2.2 Multiplet 2H
Piperidine CH (C4) 2.5 - 2.7 Multiplet 1H
N-CH₃ 2.2 - 2.4 Singlet 3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. The presence of the nitrogen atom causes a downfield shift for the adjacent carbons.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
Cyclopropyl CH₂ 5 - 10
Cyclopropyl CH 30 - 35
Piperidine C2/C6 50 - 55
Piperidine C3/C5 30 - 35
Piperidine C4 55 - 60

Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the piperidine ring and between the protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton and carbon signals of the piperidine and cyclopropyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connectivity between the cyclopropyl group and the piperidine ring nitrogen, as well as the position of the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the conformation of the molecule. For instance, NOESY could reveal the spatial relationship between the N-methyl group and the protons on the piperidine ring, helping to determine the preferred conformation of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to determine the molecular weight of this compound and to separate it from any impurities. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 155.15.

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be 155.1548.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is a powerful tool for structural elucidation and the identification of metabolites and impurities. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule.

For this compound, common fragmentation pathways would likely involve the cleavage of the piperidine ring and the loss of the cyclopropyl or methyl groups. miamioh.edu The identification of metabolites could involve observing modifications such as hydroxylation or N-dealkylation. Impurity identification would rely on detecting ions with different mass-to-charge ratios and unique fragmentation patterns. researchgate.net

Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 155.15)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
155.15 114.12 41.03 (C₃H₅) Piperidine ring with N-methyl and amine
155.15 98.11 57.04 (C₃H₇N) Cyclopropyl-piperidine fragment
155.15 70.08 85.07 (C₅H₁₁N) Protonated N-methylpiperidine
114.12 84.08 30.04 (CH₄N) Piperidine ring fragment

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are central to the analytical workflow for this compound, providing reliable means for separation, identification, and quantification. These methods are crucial for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity determination of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the approach of choice for such analyses. While specific application notes for this compound are not extensively detailed in publicly available literature, a robust method can be extrapolated from the analysis of structurally similar piperidine derivatives.

A typical RP-HPLC method would involve a C18 stationary phase, which is effective for retaining and separating molecules with moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The acidic nature of the buffer helps to protonate the amine groups, leading to sharper peaks and better chromatographic performance. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of any impurities with differing polarities.

Detection is commonly achieved using an ultraviolet (UV) detector. Although the piperidine and cyclopropyl groups themselves have minimal UV absorbance, derivatization or analysis at a lower wavelength (e.g., 200-220 nm) where the amine functionality might show some absorbance could be employed. A more sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

For the analysis of this compound, a UPLC method would provide a more rapid assessment of purity, which is particularly advantageous for high-throughput screening or reaction monitoring. The principles of separation remain the same as in HPLC, typically employing a reversed-phase column and a similar mobile phase system. The key difference lies in the significantly reduced run times, often by a factor of 5 to 10.

The enhanced resolution of UPLC is also beneficial for separating closely related impurities that might co-elute in an HPLC analysis. This allows for a more accurate purity assessment. The instrumental setup for UPLC is designed to handle the higher backpressures generated by the smaller particle size columns. A typical UPLC method would be a direct translation of an optimized HPLC method, with adjustments to the gradient and flow rate to leverage the speed advantages of the technique.

A potential UPLC method for this compound is outlined in the table below.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 98% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Mass Spectrometry
Injection Volume 1 µL

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product and any byproducts.

For a compound with the basicity of this compound, a normal-phase TLC system is commonly used. This typically involves a silica gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase is often necessary to prevent the streaking of the basic amine spot on the acidic silica gel.

Visualization of the spots on the TLC plate can be achieved through various methods. As this compound lacks a strong chromophore, visualization under UV light at 254 nm might not be effective unless an impurity is UV-active. Therefore, chemical staining is typically required. Common staining agents for amines include ninhydrin, which produces a characteristic purple or yellow color, or potassium permanganate solution, which reacts with many organic compounds to give a yellow spot on a purple background. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification.

A typical TLC system for monitoring a reaction involving this compound is described in the table below.

Parameter Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane (B109758):Methanol:Ammonium (B1175870) Hydroxide (90:9:1)
Visualization Potassium Permanganate Stain or Ninhydrin Stain
Expected Rf ~0.3 - 0.5 (highly dependent on the exact mobile phase composition)

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These methods can predict a variety of properties that are crucial for assessing chemical reactivity.

Detailed QM studies specifically for 1-cyclopropyl-N-methylpiperidin-4-amine would involve calculating its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to predicting how the molecule will interact with other chemical species. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the secondary amine are expected to be the primary centers of nucleophilicity due to the presence of lone pairs of electrons. A molecular electrostatic potential (MEP) map would visually confirm this, showing regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). Such calculations could predict that the nitrogen atoms are the most likely sites for protonation or interaction with electrophiles. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion, revealing its conformational flexibility and dynamic behavior over time. researchgate.net An MD simulation models the atoms as particles and uses classical mechanics to simulate their movements, providing what can be described as a "computational microscope."

For this compound, MD simulations would be particularly insightful. The piperidine ring is not planar and can adopt several conformations, primarily the "chair," "boat," and "twist" forms. rsc.org MD simulations can explore the energy barriers between these conformations and determine the most stable or prevalent forms in a given environment (e.g., in water or a non-polar solvent). rsc.org

Ligand-Protein Docking for Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com It is most often used to predict the interaction between a small molecule (ligand) and a protein target. researchgate.net

In the absence of a known biological target for this compound, docking would be employed in a "reverse docking" or "target fishing" approach. The molecule's 3D structure would be computationally screened against a library of known protein structures to identify potential binding partners. The docking algorithms would calculate a binding affinity score for each protein, ranking the most likely targets.

A hypothetical docking study might reveal a high affinity for a specific class of receptors, such as G-protein coupled receptors (GPCRs) or ion channels, based on the molecule's structural features. The analysis would detail the specific interactions, such as hydrogen bonds between the amine's hydrogen and a protein's acceptor group, or hydrophobic interactions involving the cyclopropyl (B3062369) and piperidine rings. nih.gov These generated hypotheses would then guide experimental validation.

Computational Predictions of Molecular Properties and Interactions for Rational Design

Several key molecular properties can be calculated to predict a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors are vital in the rational design of new chemical entities. For this compound, several of these properties have been computationally predicted. chemscene.com

These properties are interpreted to guide drug design. For example, a low TPSA value is often associated with good cell membrane permeability and blood-brain barrier penetration. The calculated LogP suggests a balanced solubility between water and lipids. The number of hydrogen bond donors and acceptors, along with the rotatable bonds, fall within the ranges typically associated with orally bioavailable drugs.

PropertyPredicted ValueSignificance in Rational Design
Topological Polar Surface Area (TPSA)15.27 ŲPredicts membrane permeability; values < 140 Ų are associated with good oral bioavailability.
LogP (Octanol-Water Partition Coefficient)1.6762Measures lipophilicity; values between 1 and 3 are often optimal for drug candidates.
Hydrogen Bond Acceptors2Influences solubility and binding to targets; fewer than 10 is favorable.
Hydrogen Bond Donors1Influences solubility and binding to targets; fewer than 5 is favorable.
Rotatable Bonds2Measures molecular flexibility; fewer than 10 is generally preferred for good bioavailability.

In Silico Approaches for Predicting Metabolic Transformations

Predicting how a molecule will be metabolized by the body is a critical step in drug discovery to avoid issues like the formation of toxic byproducts or rapid clearance. news-medical.netresearchgate.net In silico metabolism prediction tools use databases of known metabolic reactions and models of metabolic enzymes, such as the Cytochrome P450 (CYP) family, to forecast the likely metabolites of a new compound. researchgate.net

For this compound, these programs would identify "metabolic hotspots"—atoms or groups most susceptible to enzymatic transformation. frontiersin.org Potential predicted metabolic pathways would include:

N-demethylation: Removal of the methyl group from the secondary amine.

Oxidation of the piperidine ring: Hydroxylation at various positions on the carbon skeleton.

N-oxidation: Oxidation of the tertiary nitrogen in the piperidine ring.

Metabolism of the cyclopropyl group: While generally more stable, this group could potentially undergo ring-opening reactions.

These predictions allow chemists to proactively modify the molecule's structure to block metabolic hotspots, thereby improving its stability and pharmacokinetic profile.

Potential Metabolic ReactionSite on MoleculePredicted Consequence
N-DemethylationN-methyl groupFormation of a primary amine metabolite.
HydroxylationPiperidine ring carbonsIncreased polarity and excretion.
N-OxidationTertiary piperidine nitrogenFormation of an N-oxide metabolite.
Cyclopropyl Ring OpeningCyclopropyl moietyPotential for reactive metabolite formation (less common).

Exploration of Biological Activities and Structure Activity Relationships Sar

In Vitro Biochemical and Cellular Assays for Enzyme Modulation

Comprehensive searches of scientific literature did not yield specific data on the inhibitory or modulatory activity of 1-cyclopropyl-N-methylpiperidin-4-amine against a range of common enzyme targets.

Kinase Inhibition Profiling (e.g., EGFR, ALK, ROS1, PI4K, DDRs)

There is no available information in the public domain detailing the kinase inhibition profile of this compound. Studies focusing on epidermal growth factor receptor (EGFR), anaplastic lymphoma kinase (ALK), ROS1 proto-oncogene receptor tyrosine kinase (ROS1), phosphatidylinositol 4-kinase (PI4K), or DNA damage response (DDR) kinases have not reported testing or findings related to this specific compound.

Protein Lysine (B10760008) Methyltransferase (PKMT) Inhibition (e.g., GLP, G9a)

The field of epigenetics has seen the development of numerous inhibitors for protein lysine methyltransferases such as G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). nih.govnih.govtocris.com These enzymes are crucial for regulating gene expression and are implicated in various diseases. nih.govtocris.com While many quinazoline-based and other heterocyclic compounds have been explored as G9a/GLP inhibitors, there is no published research that specifically evaluates this compound for its activity against these or other PKMTs. nih.govresearchgate.net

Receptor Binding and Functional Assays

Similar to the lack of data on enzyme modulation, there is a scarcity of information regarding the interaction of this compound with various receptor systems.

G-Protein Coupled Receptor (GPCR) Interaction (e.g., CCR5)

G-protein coupled receptors are a large family of transmembrane receptors that are common drug targets. The C-C chemokine receptor type 5 (CCR5) is a well-studied GPCR involved in immune responses. nih.gov While numerous small molecules have been developed to target CCR5 and other GPCRs, there are no available receptor binding or functional assay data to characterize the interaction of this compound with CCR5 or any other GPCR.

Other Receptor System Ligand Engagement

Beyond GPCRs, there is no published evidence of this compound engaging with other receptor systems, such as ligand-gated ion channels, receptor tyrosine kinases, or nuclear receptors.

Mechanism of Action (MOA) Studies at the Molecular Level

The potential mechanism of action of this compound can be inferred by examining related structures. The piperidine (B6355638) scaffold is a common feature in a vast array of pharmacologically active compounds, suggesting that this core structure can interact with a variety of biological targets. ijnrd.orgencyclopedia.pub

Investigation of Binding Modes and Interaction Fingerprints

The binding mode of a ligand is crucial for its biological activity. For analogs of this compound, molecular docking studies have provided insights into their potential interactions with protein targets. For instance, in the context of HIV-1 protease inhibitors, piperidine analogs serve as P2-ligands, fitting into a specific pocket of the enzyme. nih.gov The cyclopropyl (B3062369) group, being a small, rigid, and lipophilic moiety, can explore hydrophobic pockets within a binding site. nih.gov

Computational studies on piperidine-based sigma-1 (S1R) receptor ligands have highlighted the importance of hydrophobic interactions with residues such as Val84, Trp89, Met93, and others. nih.gov The protonated amine at the 4-position could form key ionic or hydrogen bond interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor binding pocket. nih.gov The N-cyclopropyl and N-methyl groups would likely orient towards hydrophobic regions of the binding site.

A hypothetical binding mode for this compound in a generic receptor could involve the following interactions:

Ionic/Hydrogen Bonding: The 4-amino group is likely protonated at physiological pH and could form a salt bridge or hydrogen bonds with negatively charged amino acid residues (e.g., Asp, Glu) or with the backbone carbonyls of the protein.

Hydrophobic Interactions: The cyclopropyl and methyl groups on the piperidine nitrogen would likely engage in van der Waals interactions within a hydrophobic pocket of the receptor. The piperidine ring itself can also contribute to hydrophobic interactions.

Cation-π Interactions: If an aromatic residue (e.g., Phe, Tyr, Trp) is present in the binding site, the positively charged piperidine nitrogen could participate in cation-π interactions.

The following table summarizes potential interactions based on studies of related compounds.

Interaction TypePotential Interacting ResiduesStructural Moiety of this compoundReference Examples
Ionic/Hydrogen BondingAsp, Glu, Carbonyl backbone4-amino groupSigma-1 receptor ligands nih.gov
Hydrophobic InteractionsLeu, Val, Ile, Met, Phe, TrpCyclopropyl group, Methyl group, Piperidine ringHIV-1 protease inhibitors nih.gov, Sigma-1 receptor ligands nih.gov
Cation-π InteractionsPhe, Tyr, TrpQuaternary piperidine nitrogenObserved in various ligand-receptor complexes

Elucidation of Downstream Cellular Pathway Modulation

The downstream cellular effects of a compound are a direct consequence of its interaction with a primary biological target. Given the diversity of targets for piperidine-containing molecules, the potential downstream effects of this compound are varied.

If targeting a G-protein coupled receptor (GPCR): Binding could initiate a signaling cascade involving second messengers like cAMP or Ca2+, leading to a cellular response. For example, piperidine-based opioid receptor antagonists modulate G-protein signaling. nih.gov

If targeting an ion channel: The compound could act as an agonist or antagonist, altering ion flow across the cell membrane and affecting cellular excitability. Piperidine carboxamides have been shown to modulate the TRPA1 ion channel. nih.gov

If targeting an enzyme: Inhibition of an enzyme, such as HIV-1 protease or inosine-5′-monophosphate dehydrogenase (IMPDH), would disrupt a specific metabolic or signaling pathway. nih.govnih.gov

The specific cellular pathways modulated would depend entirely on the protein target to which this compound binds with the highest affinity.

Structure-Activity Relationship (SAR) Elucidation

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR can be hypothetically explored by considering modifications to its core components.

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of piperidine analogs are highly sensitive to the nature and position of substituents.

N-Substituents on the Piperidine Ring: The substituent on the piperidine nitrogen plays a critical role in determining affinity and efficacy. In the case of opioid antagonists, the nature of the N-substituent significantly affects binding affinity and potency. nih.gov For this compound, replacing the cyclopropyl or methyl group with other alkyl, aryl, or functionalized groups would likely have a profound impact on its biological activity. The size, lipophilicity, and electronic properties of these substituents would need to be systematically varied.

Substituents on the 4-Amino Group: The primary amine at the 4-position is a key interaction point. Alkylation or acylation of this amine could alter its hydrogen bonding capacity and steric profile, thereby affecting binding. For example, in a series of 4-aminopiperidines with antifungal activity, the nature of the N-alkyl substituent at the 4-amino group was found to be crucial for potency. mdpi.com

Substituents on the Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can influence both the conformation of the ring and its interactions with the target. For instance, the presence of methyl groups on the piperidine ring of opioid antagonists affects their potency.

The following table outlines a hypothetical exploration of substituent effects.

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
Piperidine Nitrogen (N1)Varying alkyl and aryl groupsSignificant changes in potency and selectivityAlters hydrophobic interactions and steric fit in the binding pocket. nih.gov
4-Amino Group (C4)Alkylation, acylationModulation of hydrogen bonding capacity and potential introduction of new interactions. May decrease potency if H-bonding is critical.The primary amine is a likely key pharmacophoric feature. mdpi.com
Piperidine Ring (C2, C3)Small alkyl groups, fluorineCan alter ring conformation and metabolic stability, potentially improving potency and pharmacokinetic properties.Introduction of conformational constraints and alteration of electronic properties.

Rational Design of Analogues based on SAR Hypotheses

Based on the hypothetical SAR, new analogs of this compound could be rationally designed to enhance potency and selectivity for a specific target. mdpi.commdpi.com For example, if a larger hydrophobic pocket is identified in the target protein, analogs with larger N-substituents (e.g., cyclobutyl, cyclopentyl, or phenyl) could be synthesized. Conversely, if steric hindrance is an issue, smaller N-alkyl groups could be explored.

If the 4-amino group is found to be a critical hydrogen bond donor, analogs that maintain this feature would be prioritized. If additional hydrogen bonding interactions are desired, functional groups like hydroxyl or amide could be incorporated into the N-substituents.

Correlation of Conformational Preferences with Biological Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity. The piperidine ring typically adopts a chair conformation. nih.gov The N-cyclopropyl group will have a specific conformational preference relative to the piperidine ring. The rigidity of the cyclopropyl group can limit the conformational flexibility of the N-substituent, which can be advantageous for binding to a specific target. nih.gov

Bridging the piperidine ring, as seen in quinuclidine (B89598) analogs, can lock the ring into a specific conformation (e.g., a boat-like conformation) and has been shown to be tolerated by some receptors, indicating flexibility in the binding pocket. nih.gov Computational studies, such as conformational analysis and molecular dynamics simulations, would be invaluable in understanding the preferred conformations of this compound and its analogs and how these conformations correlate with their biological activity. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The advancement of therapeutic candidates based on the 1-cyclopropyl-N-methylpiperidin-4-amine scaffold is contingent on the development of versatile and efficient synthetic strategies. While general methods for the synthesis of piperidine (B6355638) derivatives are established, the creation of complex analogues with diverse substitution patterns necessitates innovative approaches. Future research should focus on methodologies that allow for the late-stage functionalization of the piperidine ring and the cyclopropyl (B3062369) moiety.

For instance, building upon known strategies for constructing piperidine rings, such as hydrogenation of pyridine (B92270) precursors or intramolecular cyclization, new methods could be explored to introduce a variety of substituents with high stereocontrol. nih.gov The development of catalytic systems that enable regioselective C-H activation on the piperidine or cyclopropyl groups would be particularly valuable for generating a library of diverse analogues for structure-activity relationship (SAR) studies. Furthermore, scalable synthetic routes are crucial for the eventual translation of promising compounds from the laboratory to clinical development. nih.gov A reported synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin highlights a strategy where a cyclopropyl ring is constructed prior to the assembly of the piperidine ring, utilizing conventional and cost-effective methods. beilstein-journals.org This approach could be adapted for the synthesis of complex analogues of this compound.

Advanced Computational Design for Enhanced Target Specificity

To expedite the discovery of potent and selective drug candidates derived from this compound, advanced computational design techniques are indispensable. In silico methods can guide the synthesis of analogues with improved binding affinity and specificity for their biological targets, while minimizing off-target effects. dovepress.comnih.gov

Future research should employ a combination of ligand-based and structure-based drug design approaches. Homology modeling can be used to generate three-dimensional models of target proteins when experimental structures are unavailable. Molecular docking studies can then predict the binding modes of designed analogues within the active site of the target, providing insights into key interactions that contribute to potency. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activity, enabling the prediction of the potency of novel compounds before their synthesis. researchgate.net The application of these computational tools will be instrumental in prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Discovery of Undiscovered Biological Targets and Therapeutic Applications

The hybrid structure of this compound, featuring both a cyclopropylamine (B47189) moiety and a substituted piperidine, suggests the potential for interaction with a wide range of biological targets. The cyclopropylamine functional group is a key component in various pharmaceuticals, including monoamine oxidase inhibitors. longdom.org The piperidine scaffold is also a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system and other biological systems. nih.govnih.gov

A crucial area for future research is the systematic screening of this compound and its analogues against a broad panel of biological targets to uncover novel therapeutic applications. Phenotypic screening in various disease models could reveal unexpected activities. Subsequently, target deconvolution techniques, such as affinity chromatography and proteomics, can be employed to identify the specific molecular targets responsible for the observed biological effects. This unbiased approach could lead to the discovery of first-in-class therapeutics for a variety of diseases. For example, derivatives of (2-cyclopropoxyphenyl)piperidine have been shown to have a high affinity for alpha1a- and alpha1d-adrenergic receptors, suggesting a potential application in treating benign prostatic hyperplasia. nih.gov

Addressing Metabolic Stability Challenges through Molecular Redesign

A significant hurdle in drug development is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. researchgate.net The presence of the cyclopropyl group in this compound can influence its metabolism. While cyclopropyl groups are often incorporated into drug candidates to block oxidative metabolism and enhance metabolic stability, they can also be susceptible to oxidation, particularly when attached to an amine. hyphadiscovery.com This can lead to the formation of reactive metabolites, which may have toxicological implications.

Future research must focus on a detailed investigation of the metabolic fate of this compound. In vitro studies using liver microsomes and hepatocytes from different species can identify the primary metabolic pathways and the enzymes involved. nih.gov This knowledge will guide the molecular redesign of the scaffold to block metabolic hotspots. For example, strategic placement of substituents, such as fluorine atoms or methyl groups, on the cyclopropyl ring or the piperidine core can sterically hinder metabolic enzymes and improve the compound's half-life. N-methylation is another strategy that has been shown to improve the metabolic stability of peptides and could be applicable to this small molecule. nih.gov

Potential Metabolic Liabilities Proposed Redesign Strategies
Oxidation of the cyclopropyl ringSubstitution with a methyl group to block oxidation and potentially enhance potency. hyphadiscovery.com
CYP-mediated bioactivation of the cyclopropylamineReplacement of the cyclopropyl ring with a gem-dimethyl group. hyphadiscovery.com
N-dealkylation of the piperidine nitrogenIntroduction of steric bulk near the nitrogen atom.

Stereochemical Impact on Biological Activity and Metabolism

The 4-position of the piperidine ring in this compound is a potential stereocenter if further substitutions are introduced. It is well-established that the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity, selectivity, and metabolic profile. wikipedia.org Different stereoisomers can exhibit distinct binding affinities for their target and may be metabolized at different rates.

Therefore, a critical aspect of future research will be the stereoselective synthesis of different isomers of substituted analogues of this compound and the evaluation of their individual biological properties. Chiral chromatography can be employed to separate enantiomers and diastereomers for in vitro and in vivo testing. Understanding the stereochemical requirements for optimal activity and metabolic stability will be crucial for the development of a successful drug candidate. For instance, in the context of fentanyl analogues, which also contain a piperidine core, the stereochemistry at the 3 and 4 positions of the piperidine ring significantly influences their pharmacological properties. wikipedia.org

Q & A

Q. What are the established synthetic methodologies for 1-cyclopropyl-N-methylpiperidin-4-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting piperidine derivatives with cyclopropyl-containing alkyl halides under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or acetonitrile. Temperature control (reflux conditions) and stepwise purification (e.g., column chromatography) are critical to achieving high yields and purity .

Q. How is the purity of this compound assessed in research settings?

Analytical techniques such as ¹H/¹³C NMR (to confirm structural integrity), high-performance liquid chromatography (HPLC) (for quantitative purity assessment), and mass spectrometry (to verify molecular weight) are standard. Residual solvents or by-products are quantified using gas chromatography (GC) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To resolve the cyclopropyl and piperidine ring protons.
  • Infrared (IR) spectroscopy : For identifying functional groups like N-H stretches.
  • Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if crystalline): For absolute stereochemical confirmation .

Q. What are the common impurities encountered during synthesis, and how are they removed?

Unreacted starting materials (e.g., cyclopropyl halides) or over-alkylated by-products are typical. Purification via silica gel chromatography (using gradient elution) or recrystallization (in ethanol/water mixtures) effectively isolates the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

Strategies include:

  • Temperature modulation : Lower temperatures reduce side reactions during cyclopropane ring formation.
  • pH control : Maintaining alkaline conditions (pH >10) ensures efficient deprotonation of the amine.
  • Inert atmospheres : Nitrogen or argon prevents oxidation of sensitive intermediates.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates .

Q. How does the introduction of a cyclopropyl group influence the pharmacokinetic properties of N-methylpiperidin-4-amine derivatives?

The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. This is validated using in vitro microsomal stability assays (e.g., rat liver microsomes) and plasma protein binding studies to assess bioavailability. Comparative studies with non-cyclopropyl analogs show extended half-lives .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?

  • Isotopic labeling : Deuterated analogs clarify ambiguous proton signals in NMR.
  • 2D NMR techniques (COSY, HSQC): Resolve overlapping peaks in complex spectra.
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and MS fragmentation patterns for validation .

Q. What are the challenges in elucidating the biological targets of this compound, and how can they be addressed?

Challenges include non-specific binding and off-target effects. Solutions involve:

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify affinity for receptors (e.g., serotonin or dopamine receptors).
  • Functional assays : Receptor Selection and Amplification Technology (R-SAT) identifies inverse agonist/antagonist activity.
  • Knockout models : CRISPR-edited cell lines validate target specificity .

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